Cas no 852807-43-3 (1-(3-bromo-5-fluorophenyl)piperazine)
1-(3-bromo-5-fluorophenyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- Piperazine, 1-(3-bromo-5-fluorophenyl)-
- 1-(3-bromo-5-fluorophenyl)piperazine
- SCHEMBL3753695
- 852807-43-3
- GS1583
- l-(3-bromo-5-fluorophenyl)piperazine
- EN300-1911559
- ZROPTBSVNJFTLR-UHFFFAOYSA-N
-
- Inchi: 1S/C10H12BrFN2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2
- InChI Key: ZROPTBSVNJFTLR-UHFFFAOYSA-N
- SMILES: N1(C2=CC(F)=CC(Br)=C2)CCNCC1
Computed Properties
- Exact Mass: 258.01679Da
- Monoisotopic Mass: 258.01679Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 15.3Ų
1-(3-bromo-5-fluorophenyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1911559-0.05g |
1-(3-bromo-5-fluorophenyl)piperazine |
852807-43-3 | 0.05g |
$191.0 | 2023-09-17 | ||
| Enamine | EN300-1911559-1g |
1-(3-bromo-5-fluorophenyl)piperazine |
852807-43-3 | 1g |
$228.0 | 2023-09-17 | ||
| Enamine | EN300-1911559-5g |
1-(3-bromo-5-fluorophenyl)piperazine |
852807-43-3 | 5g |
$660.0 | 2023-09-17 | ||
| Enamine | EN300-1911559-10g |
1-(3-bromo-5-fluorophenyl)piperazine |
852807-43-3 | 10g |
$978.0 | 2023-09-17 | ||
| Enamine | EN300-1911559-0.1g |
1-(3-bromo-5-fluorophenyl)piperazine |
852807-43-3 | 0.1g |
$200.0 | 2023-09-17 | ||
| Enamine | EN300-1911559-0.25g |
1-(3-bromo-5-fluorophenyl)piperazine |
852807-43-3 | 0.25g |
$209.0 | 2023-09-17 | ||
| Enamine | EN300-1911559-0.5g |
1-(3-bromo-5-fluorophenyl)piperazine |
852807-43-3 | 0.5g |
$219.0 | 2023-09-17 | ||
| Enamine | EN300-1911559-1.0g |
1-(3-bromo-5-fluorophenyl)piperazine |
852807-43-3 | 1g |
$228.0 | 2023-06-04 | ||
| Enamine | EN300-1911559-2.5g |
1-(3-bromo-5-fluorophenyl)piperazine |
852807-43-3 | 2.5g |
$446.0 | 2023-09-17 | ||
| Enamine | EN300-1911559-5.0g |
1-(3-bromo-5-fluorophenyl)piperazine |
852807-43-3 | 5g |
$660.0 | 2023-06-04 |
1-(3-bromo-5-fluorophenyl)piperazine Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 1-(3-bromo-5-fluorophenyl)piperazine
1-(3-Bromo-5-Fluorophenyl)Piperazine: A Comprehensive Overview
The compound with CAS No. 852807-43-3, commonly referred to as 1-(3-bromo-5-fluorophenyl)piperazine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperazine ring with a substituted phenyl group. The presence of bromine and fluorine substituents on the phenyl ring introduces interesting electronic and steric properties, making it a valuable compound for various applications.
Piperazine, a six-membered ring containing two nitrogen atoms, is a well-known heterocyclic compound with diverse applications in drug discovery. The substitution pattern of the phenyl group in 1-(3-bromo-5-fluorophenyl)piperazine plays a crucial role in determining its chemical reactivity and biological activity. Recent studies have highlighted the potential of this compound as a building block for the development of novel pharmaceutical agents, particularly in the areas of central nervous system disorders and cancer therapy.
One of the most intriguing aspects of 1-(3-bromo-5-fluorophenyl)piperazine is its ability to act as a precursor for more complex molecules. Researchers have utilized this compound to synthesize bioactive agents with improved pharmacokinetic profiles. For instance, modifications to the piperazine ring or the phenyl substituents have led to compounds with enhanced solubility and bioavailability, which are critical factors in drug design.
The synthesis of 1-(3-bromo-5-fluorophenyl)piperazine involves a series of well-established organic reactions, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized to ensure high yields and purity, making the compound readily available for further research and development. The use of advanced techniques such as microwave-assisted synthesis has further streamlined the production process, reducing reaction times while maintaining product quality.
From a pharmacological perspective, 1-(3-bromo-5-fluorophenyl)piperazine has shown promising results in preclinical studies. Its ability to modulate key biological targets, such as ion channels and receptors, suggests potential applications in treating conditions like epilepsy, pain, and inflammation. Recent findings from in vitro assays indicate that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), which are critical mediators of cellular signaling.
In addition to its therapeutic potential, 1-(3-bromo-5-fluorophenyl)piperazine has also been explored for its role in materials science. The molecule's unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to form self-assembled monolayers and its compatibility with various semiconductor materials, paving the way for innovative applications in nanotechnology.
Despite its numerous advantages, the development of 1-(3-bromo-5-fluorophenyl)piperazine into a clinically approved drug faces several challenges. Issues such as off-target effects, toxicity profiles, and scalability must be carefully addressed during preclinical and clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcoming these hurdles and unlocking the full potential of this compound.
In conclusion, 1-(3-bromo-5-fluorophenyl)piperazine (CAS No. 852807-43-3) stands out as a versatile molecule with wide-ranging applications in chemistry and pharmacology. Its unique structure, combined with cutting-edge research findings, positions it as a key player in the development of novel therapeutic agents and advanced materials. As ongoing studies continue to uncover new insights into its properties and functions, this compound is poised to make significant contributions to scientific progress.
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